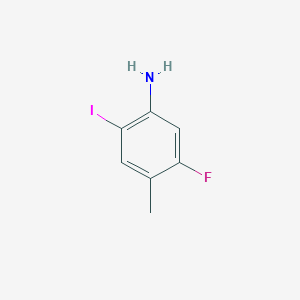

5-Fluoro-2-iodo-4-methylaniline

描述

Structural Context and Significance within Densely Substituted Anilines

5-Fluoro-2-iodo-4-methylaniline is classified as a densely substituted or highly functionalized aniline (B41778). Its structure is characterized by an aniline core with three different substituents: a fluorine atom, an iodine atom, and a methyl group, in addition to the foundational amino group. This polysubstitution is significant because the nature and position of each group confer distinct reactivity and functionality to the molecule.

Aniline derivatives are foundational materials used in a wide array of applications, including the synthesis of pharmaceuticals and organic electronic devices. tohoku.ac.jp The development of efficient methods to create anilines with specific functional groups at desired positions is a critical area of research. tohoku.ac.jp Densely substituted anilines, in particular, serve as versatile precursors for constructing complex heterocyclic structures, such as functionalized indoles. nih.gov The strategic placement of halogen atoms, as seen in this compound, provides reactive handles for further chemical transformations, such as cross-coupling reactions. ossila.com The presence of both fluorine and iodine offers differential reactivity, allowing for selective, stepwise modifications of the aromatic ring.

Overview of Research Trajectories in Polyhalogenated Aromatic Systems Functionalization

The study of polyhalogenated aromatic systems is a dynamic area of contemporary chemical research. These compounds are critical intermediates in organic synthesis, largely due to the ability of halogen substituents to serve as leaving groups or directing groups in the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Research in this field often focuses on "late-stage functionalization," a strategy that involves introducing key functional groups onto a complex molecular scaffold in the final steps of a synthesis. This approach is highly valuable for creating structural libraries of target molecules and for the development of novel materials with tailored electronic and photophysical properties. researchgate.net

The functionalization of polycyclic aromatic hydrocarbons (PAHs) and their N-heterocyclic analogues is a prime example of this research trajectory. nih.gov While these materials have significant potential for applications in organic electronics, their poor solubility often limits their utility. nih.govresearchgate.netrsc.org Introducing substituents, including halogens, can modulate these properties. nih.gov Methodologies such as regioselective sulfoniumization are being explored to enhance the solubility and enable post-functionalization of these complex aromatic systems. nih.govresearchgate.netresearchgate.netrsc.org The development of novel catalytic systems, for instance, those using gold-palladium alloy nanoparticles, is also expanding the toolkit for synthesizing substituted anilines and other functionalized aromatics. rsc.org These research efforts underscore the importance of versatile building blocks like this compound, which possess multiple reactive sites amenable to such advanced synthetic strategies.

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-iodo-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXURPBBFOXPWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 2 Iodo 4 Methylaniline and Its Precursors

Strategic Approaches to Regioselective Aryl Functionalization

The synthesis of polysubstituted anilines such as 5-Fluoro-2-iodo-4-methylaniline requires precise control over the positioning of each substituent on the aromatic ring. This is achieved through a deep understanding of directing effects and the use of pre-functionalization strategies.

Electrophilic Aromatic Substitution in Halogenated Anilines

The amino group (-NH₂) in aniline (B41778) is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. testbook.combyjus.comchemistrysteps.com This is due to the resonance donation of the nitrogen's lone pair of electrons into the benzene (B151609) ring, which increases the electron density at the ortho and para positions. youtube.com Consequently, electrophiles preferentially attack these positions. byjus.comyoutube.com

However, the presence of halogens on the aniline ring introduces competing electronic effects. Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. wikipedia.org The interplay between the activating amino group and the deactivating but ortho-, para-directing halogen atom(s) dictates the regiochemical outcome of subsequent substitution reactions. In the case of halogenated anilines, the powerful activating effect of the amino group often dominates, directing incoming electrophiles to the positions ortho and para to it. testbook.com

To achieve a specific substitution pattern, such as in this compound, direct halogenation can be challenging due to the high reactivity of the aniline ring, which can lead to polysubstitution. chemistrysteps.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com To control this reactivity and achieve monosubstitution, the amino group's activating effect can be tempered by converting it into an amide, for example, through acetylation. The resulting acetanilide (B955) is less activated, allowing for more controlled halogenation. chemistrysteps.com

Pre-functionalization Strategies for Directed Synthesis

To ensure the correct placement of substituents, chemists often employ pre-functionalization strategies. This involves introducing a functional group that directs subsequent reactions to a specific position. This can involve multi-step processes to build complex molecules with diverse structural features. researchgate.net For instance, a starting material already containing some of the required substituents in the desired orientation can be chosen.

Halogenation Techniques for Selective Fluorination and Iodination

The introduction of fluorine and iodine onto the aniline ring requires specific reagents and reaction conditions to ensure selectivity.

Directed Iodination Protocols

Several methods exist for the regioselective iodination of anilines. One common approach involves the use of iodine in the presence of a base, such as sodium bicarbonate. orgsyn.org For instance, p-iodoaniline can be prepared by treating aniline with powdered iodine and sodium bicarbonate in water. orgsyn.org

Other protocols for the para-selective iodination of aniline derivatives utilize reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and ammonium (B1175870) iodide, which form acetyl hypoiodite (B1233010) in situ. researchgate.net N-iodosuccinimide (NIS) has also been used for the efficient and selective iodination of anilines and other activated aromatic compounds. researchgate.net More recent developments include metal- and oxidant-free electrophilic iodination methods. researchgate.net Additionally, nickel-catalyzed C-H iodination using molecular iodine can be directed by specific functional groups on the substrate. rsc.org

Introduction of Fluorine via Specific Reagents or Pathways

Introducing fluorine into an aromatic ring can be achieved through various methods. One such method involves electrophilic substitution using reagents like NF₄BF₄ in hydrofluoric acid. dtic.mildtic.mil Another approach is the gas-phase decarboxylation of aromatic fluoroformates, which can be prepared from the corresponding phenols. acs.org The addition of fluorine atoms to an aromatic ring can increase its stability. nih.gov

For the synthesis of fluorinated anilines, a common strategy is to start with a precursor that already contains the fluorine atom in the desired position. For example, the synthesis of 5-fluoro-2-methylaniline (B146954) can be achieved by the reduction of 4-fluoro-1-methyl-2-nitrobenzene using iron powder and hydrochloric acid in ethanol. chemicalbook.com

Multi-Step Synthesis Pathways for this compound

The synthesis of this compound typically involves a multi-step sequence, starting from a simpler, commercially available precursor. One plausible synthetic route starts with 5-fluoro-2-methylaniline.

Step 1: Synthesis of 5-Fluoro-2-methylaniline

A common precursor for this synthesis is 4-fluoro-2-nitrotoluene. The nitro group can be reduced to an amino group to yield 5-fluoro-2-methylaniline. This reduction is often carried out using a metal catalyst like iron in an acidic medium. chemicalbook.com

Step 2: Iodination of 5-Fluoro-2-methylaniline

The next step is the regioselective iodination of 5-fluoro-2-methylaniline. The amino group is a strong ortho-, para-director. In 5-fluoro-2-methylaniline, the positions ortho to the amino group are at C2 and C6, and the para position is at C4. Since the C4 position is already occupied by a methyl group, and the C2 position is sterically hindered by the adjacent methyl group, the incoming electrophile (iodine) is directed to the C6 position. However, to achieve the desired product, this compound, where the iodine is at the C2 position, a different strategy is required.

A more likely pathway involves starting with a precursor where the substitution pattern is already established or can be directed as needed. For example, a precursor like 4-fluoro-2-methylaniline (B1329321) could potentially be iodinated at the 2-position under specific directing conditions, although direct iodination at this position would be challenging due to the directing effects of the existing substituents.

A plausible synthetic route would likely involve a more complex series of reactions, potentially involving blocking groups or a rearrangement to achieve the desired substitution pattern.

Synthesis from Related Fluoro-Methylanilines

A primary route to synthesizing substituted anilines involves the modification of readily available precursors. In the case of this compound, a logical starting point would be a fluoro-methylaniline, such as 3-fluoro-4-methylaniline (B1361354). The introduction of an iodine atom onto this scaffold is a key transformation.

Direct electrophilic iodination of anilines is a common method to introduce iodine onto the aromatic ring. For instance, the iodination of 3-fluoro-4-methylaniline can be achieved using various iodinating agents. One documented method for a related isomer involves the use of N,N,N-trimethylbenzenemethanaminium dichloroiodate as the iodine source in the presence of calcium carbonate as a base. This reaction, conducted in a mixture of methanol (B129727) and dichloromethane (B109758) at temperatures ranging from 0 to 20°C over approximately 17 hours, has been reported to yield the corresponding iodinated product in high yield. Another common approach is the use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in an acidic medium like sulfuric acid.

It is important to note that the regioselectivity of electrophilic iodination is directed by the existing substituents on the aromatic ring. The amino and methyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The interplay of these directing effects determines the position of iodination.

A multi-step synthesis starting from 3,4-difluoronitrobenzene (B149031) has been reported for the preparation of the related isomer, 3-fluoro-5-iodo-4-methylaniline. This pathway involves an initial ammonolysis to form 3-fluoro-4-nitroaniline, followed by iodination with iodine chloride. Subsequent diazotization and decomposition, followed by reduction of the nitro group, yields the final product. While this synthesis does not produce this compound, the steps involved, particularly the iodination of a fluoro-nitroaniline derivative, are highly relevant for designing a synthesis for the target compound.

A plausible, though not explicitly documented, route to this compound could involve the nitration of 3-fluoro-4-methylaniline to introduce a nitro group at the 2-position, followed by reduction of the nitro group to an amine, and subsequent iodination. The final step would be the diazotization of the resulting diamine to selectively remove one of the amino groups.

Synthesis from Related Iodo-Methylanilines

An alternative synthetic approach begins with an iodo-methylaniline precursor, such as 2-iodo-4-methylaniline, and introduces the fluorine atom in a subsequent step. The introduction of fluorine onto an aromatic ring can be challenging and often requires specialized reagents.

One potential method is electrophilic fluorination using reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). However, the success of this reaction is highly dependent on the substrate and reaction conditions. The presence of the activating amino and methyl groups on the ring could lead to a mixture of products or undesired side reactions.

A more common strategy for introducing fluorine is nucleophilic aromatic substitution (SNA_r) on a suitably activated precursor. For instance, if a nitro group were present on the ring in addition to the iodine, it could activate the ring towards nucleophilic attack by a fluoride (B91410) source. However, this would necessitate a multi-step sequence.

Given the challenges associated with the direct fluorination of anilines, a more likely route would involve starting with a precursor that already contains the fluorine atom, as described in the previous section.

Optimization of Reaction Conditions and Yields in Multistep Sequences

For electrophilic iodination reactions, key parameters to optimize include the choice of iodinating agent and the reaction medium. For example, using a milder iodinating agent or controlling the acidity of the medium can help to prevent over-iodination or the formation of undesired isomers. The use of an inert atmosphere is also recommended to prevent the oxidation of the amine group.

In diazotization reactions, temperature control is critical. These reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. The choice of acid and the concentration of the reactants also play a significant role in the efficiency of the reaction.

The following table provides an example of a multi-step synthesis for a related isomer, illustrating the types of reactions and conditions that could be optimized for the synthesis of this compound.

Table 1: Example of a Multistep Synthesis for a Halogenated Aniline Isomer

| Step | Reaction Description | Reagents & Conditions | Yield |

|---|---|---|---|

| 1 | Ammonolysis | Ammonia gas, dimethyl sulfoxide, 80-100 °C, 1-5 h | 98-100% |

| 2 | Iodination | Iodine chloride, 50% ethanol-water, 30-50 °C, 2-6 h | - |

| 3 | Diazotization & Decomposition | Sodium nitrite (B80452), 98% H2SO4, 20-40 °C, 1-3 h | - |

| 4 | Reduction | Iron powder, acetic acid, 70 °C, 6 h | ~88% |

Data derived from a patented synthesis of 3-fluoro-5-iodo-4-methylaniline.

Applications of Diazotization in Aryl Halide Formation

The formation of an aryl-iodine bond can be effectively achieved through the Sandmeyer reaction, a process that involves the diazotization of a primary aromatic amine followed by reaction with an iodide salt. organic-chemistry.orgwikipedia.org This reaction is a powerful tool in organic synthesis as it allows for the introduction of a wide range of functional groups onto an aromatic ring that might be difficult to install directly. masterorganicchemistry.com

The process begins with the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C). masterorganicchemistry.combyjus.com This forms a relatively stable arenediazonium salt.

The mechanism of the Sandmeyer reaction is believed to proceed through a single-electron transfer from a copper(I) salt to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with a halide ion from the copper(I) halide to form the final aryl halide product, regenerating the copper(I) catalyst. wikipedia.org However, for iodination, the use of a copper catalyst is often not necessary, and the reaction can proceed by simply treating the diazonium salt with potassium iodide (KI). organic-chemistry.org

The Sandmeyer reaction is compatible with a variety of functional groups on the aromatic ring, making it a versatile method. rsc.org For instance, anilines with electron-withdrawing groups generally give good yields in these reactions. rsc.org

The following table summarizes key aspects of the Sandmeyer reaction for iodination.

Table 2: Key Aspects of the Sandmeyer Reaction for Iodination

| Feature | Description |

|---|---|

| Starting Material | Primary aromatic amine |

| Reagents | Sodium nitrite (NaNO₂), strong acid (e.g., HCl, H₂SO₄), potassium iodide (KI) |

| Intermediate | Arenediazonium salt |

| Key Conditions | Low temperature (0-5 °C) for diazotization |

| Mechanism (for iodination) | Typically proceeds without a copper catalyst, involving the reaction of the diazonium salt with iodide ions. |

| Advantages | Allows for the introduction of iodine in positions not easily accessible by direct iodination. |

In the context of synthesizing this compound, a potential strategy would involve the diazotization of a precursor like 2-amino-5-fluoro-4-methylaniline followed by treatment with potassium iodide to introduce the iodine atom at the 2-position.

Chemical Reactivity and Transformation Mechanisms of 5 Fluoro 2 Iodo 4 Methylaniline

5-Fluoro-2-iodo-4-methylaniline is a substituted aromatic compound featuring three key functional groups that dictate its reactivity: an iodo group, a fluoro group, and an amino group. The presence of the carbon-iodine (C-I) bond, which is relatively weak and susceptible to oxidative addition, makes this compound a valuable substrate in metal-catalyzed cross-coupling reactions. The amino group provides a site for transformations such as diazotization, opening pathways to a variety of other functional groups.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a premier analytical tool for the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F, it offers a precise map of the molecular framework and the local chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the distinct hydrogen atoms (protons) within a molecule. For 5-Fluoro-2-iodo-4-methylaniline , the spectrum is expected to show signals corresponding to the amine protons, the aromatic protons, and the methyl protons.

The two protons on the aromatic ring are chemically non-equivalent and would appear in the downfield region of the spectrum (typically δ 6.5-8.0 ppm). libretexts.org Each would present as a doublet due to coupling with the adjacent fluorine atom. The protons of the amino (-NH₂) group would likely appear as a single, broad signal, the chemical shift of which can be influenced by solvent and concentration. The three protons of the methyl (-CH₃) group are equivalent and would produce a sharp singlet in the upfield region of the spectrum.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic CH | Downfield (e.g., 6.5-7.5) | Doublet | Two distinct signals are expected for the two non-equivalent aromatic protons. |

| Amine NH₂ | Variable | Broad Singlet | Position and broadening can vary with solvent and temperature. |

Carbon-13 NMR spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in This compound gives rise to a distinct signal, with its chemical shift influenced by the attached atoms and its position within the aromatic ring. Aromatic carbons typically resonate in the 120-150 ppm range. libretexts.org

The spectrum is expected to show seven distinct signals. The carbon atom bonded to the iodine (C-2) would be shifted significantly upfield due to the heavy-atom effect. researchgate.net Conversely, the carbon atom attached to the highly electronegative fluorine atom (C-5) would be shifted downfield and exhibit a large one-bond coupling constant (¹JC-F). The carbon bearing the amino group (C-1) and the carbon with the methyl group (C-4) would also have characteristic shifts, as would the remaining aromatic and methyl carbons.

Table 2: Expected ¹³C NMR Signal Assignments for this compound

| Carbon Atom | Expected Chemical Shift Region (ppm) | Key Influencing Factor |

|---|---|---|

| C-1 (C-NH₂) | 140-150 | Attached to electronegative nitrogen. |

| C-2 (C-I) | Upfield (e.g., 80-95) | Heavy atom effect of iodine. researchgate.net |

| C-3 (C-H) | 120-140 | Standard aromatic carbon. |

| C-4 (C-CH₃) | 120-130 | Attached to the methyl group. |

| C-5 (C-F) | Downfield (e.g., 155-165) | Attached to highly electronegative fluorine; exhibits C-F coupling. |

| C-6 (C-H) | 110-120 | Standard aromatic carbon. |

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds, characterized by a wide range of chemical shifts that are very sensitive to the electronic environment. wikipedia.orgthermofisher.com For This compound , a single resonance would be observed. The chemical shift of this signal provides a sensitive probe of the local electronic structure. The signal would be expected to be split into a doublet of doublets due to coupling with the two neighboring aromatic protons (H-3 and H-6).

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of This compound would display a series of absorption bands that are diagnostic for its functional groups. The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹. lumenlearning.com The spectrum would also feature strong absorptions for the C-F stretch (around 1200 cm⁻¹) and aromatic C-C stretching bands in the 1400-1600 cm⁻¹ region. lumenlearning.com

Table 3: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 orgchemboulder.com |

| Amine (N-H) | Bending (Scissoring) | 1580 - 1650 orgchemboulder.com |

| Aromatic (C-H) | Stretch | 3000 - 3100 lumenlearning.com |

| Aromatic (C=C) | Ring Stretch | 1400 - 1600 lumenlearning.com |

| Fluoro (C-F) | Stretch | 1150 - 1250 |

The presence and positions of the halogen substituents on the aniline (B41778) ring induce notable changes in the vibrational spectra. The highly electronegative fluorine atom can influence the frequency and intensity of adjacent bond vibrations through inductive effects. The heavy iodine atom results in the C-I stretching vibration appearing at a very low frequency (typically 500-600 cm⁻¹), a region often clear of other fundamental modes. aps.org Furthermore, the substitution pattern on the benzene (B151609) ring dictates the pattern of C-H "out-of-plane" bending vibrations in the fingerprint region (675-900 cm⁻¹), providing powerful confirmatory evidence for the specific isomeric structure of the molecule. lumenlearning.com

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and formula of this compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula of this compound is C7H7FIN. achemblock.comarkpharmtech.com The exact mass of a molecule is the sum of the most abundant isotopes of its constituent atoms.

HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas. For this compound, the calculated monoisotopic mass is 250.96072 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass would unequivocally confirm the molecular formula of C7H7FIN.

Table 1: Computed Mass Spectrometry Data for C7H7FIN

| Parameter | Value |

|---|---|

| Molecular Formula | C7H7FIN |

| Molecular Weight (Nominal) | 251.04 g/mol |

| Monoisotopic Mass | 250.96072 Da |

Data sourced from computational predictions.

In electron ionization mass spectrometry (EI-MS), high-energy electrons bombard the molecule, causing it to ionize and break apart into characteristic fragment ions. The resulting pattern of fragments provides a molecular fingerprint that helps to confirm the compound's structure.

While a specific experimental spectrum for this compound is not publicly available, a plausible fragmentation pattern can be predicted based on the known behavior of related iodoaromatic and aniline compounds.

The molecular ion peak, [M]•+, would be observed at m/z 251. A key fragmentation pathway for iodoaromatic compounds is the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. docbrown.info This would result in the loss of an iodine radical (I•) to give a prominent ion at m/z 124, corresponding to the [C7H7FN]+ fragment. Another common fragmentation involves the loss of a hydrogen atom from the molecular ion. Further fragmentation of the [C7H7FN]+ ion could occur through the loss of hydrogen cyanide (HCN) from the aniline moiety or the loss of a methyl radical (•CH3).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 251 | [M]•+ | [C7H7FIN]•+ | Molecular Ion |

| 250 | [M-H]•+ | [C7H6FIN]•+ | Loss of a hydrogen atom |

| 127 | [I]+ | [I]+ | Iodine cation, typically a low-intensity peak docbrown.info |

| 124 | [M-I]+ | [C7H7FN]+ | Loss of iodine radical, expected to be a major fragment |

| 109 | [M-I-CH3]+ | [C6H4FN]+ | Subsequent loss of a methyl radical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, the structure of the closely related analogue, 5-Bromo-4-iodo-2-methylaniline, provides significant insight into the expected molecular conformation, bond parameters, and intermolecular interactions. nih.gov

The crystal structure of 5-Bromo-4-iodo-2-methylaniline reveals that the molecule is largely planar. nih.gov The bromo, iodo, and amino substituents lie nearly in the mean plane of the phenyl ring. nih.gov It is expected that this compound would adopt a similar planar conformation, with the fluorine, iodine, amino, and methyl groups attached to the benzene core.

The bond lengths and angles are expected to be within normal ranges for substituted anilines. The C-I bond length in the bromo-analogue is reported, and a similar value would be expected for the fluoro-analogue. The key difference would be the C-X bond length, with the C-F bond being significantly shorter than the C-Br bond due to the smaller atomic radius of fluorine.

Table 3: Selected Crystal Data for the Analogue 5-Bromo-4-iodo-2-methylaniline

| Parameter | Value |

|---|---|

| Chemical Formula | C7H7BrIN |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 26.831 (5) |

| b (Å) | 5.3920 (11) |

| c (Å) | 12.217 (2) |

| β (°) | 98.05 (3) |

| Volume (ų) | 1750.1 (6) |

Data obtained from the crystallographic study of 5-Bromo-4-iodo-2-methylaniline. nih.gov

In the solid state, molecules of substituted anilines are held together by various intermolecular forces, including hydrogen bonds and van der Waals interactions. In the crystal structure of 5-Bromo-4-iodo-2-methylaniline, the primary intermolecular interaction is hydrogen bonding between the amine groups of adjacent molecules. nih.gov

Computational and Theoretical Investigations of 5 Fluoro 2 Iodo 4 Methylaniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and properties of molecules. These methods provide insights into the behavior of electrons within a molecule, which governs its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of many-body systems, including molecules. DFT calculations for 5-Fluoro-2-iodo-4-methylaniline would model the molecule's geometry and electron distribution. A study on related compounds, m-fluoroaniline and m-iodoaniline, utilized DFT with the CAM-B3LYP functional and the LanL2DZ basis set to determine their structural and electronic characteristics. For this compound, DFT would be employed to optimize the molecular geometry, finding the most stable arrangement of its atoms. This would reveal key bond lengths, bond angles, and dihedral angles, influenced by the electronic effects of the fluoro, iodo, methyl, and amino substituents on the aniline (B41778) ring.

HOMO-LUMO Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, a DFT calculation would provide the energies of these frontier orbitals. This data is instrumental in predicting the compound's behavior in chemical reactions.

Illustrative Data Table for HOMO-LUMO Properties:

| Parameter | Description | Expected Information for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A specific energy value (in eV or Hartrees) indicating electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A specific energy value (in eV or Hartrees) indicating electron-accepting ability. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO | A value indicating the kinetic stability and chemical reactivity of the molecule. |

Prediction of Chemical Reactivity Descriptors

From the HOMO and LUMO energies derived from DFT calculations, several chemical reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ).

For this compound, these descriptors would quantify its reactivity profile, helping to predict its behavior in various chemical environments.

Illustrative Table of Chemical Reactivity Descriptors:

| Descriptor | Formula | Significance for this compound |

| Ionization Potential (I) | -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I+A)/2 | Overall electron-attracting tendency. |

| Chemical Hardness (η) | (I-A)/2 | Resistance to electronic change. |

| Chemical Softness (S) | 1/η | Ease of electronic cloud polarization. |

| Electrophilicity Index (ω) | μ²/2η | Capacity to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate different charge regions.

Typically, red or yellow areas represent regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Blue areas indicate positive electrostatic potential, which are electron-poor and are likely sites for nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP map would likely show negative potential around the electronegative fluorine and nitrogen atoms, making them potential sites for interaction with electrophiles. The hydrogen atoms of the amino group would likely show positive potential, indicating them as sites for nucleophilic interaction.

Theoretical Studies on Reaction Energetics and Transition States

Theoretical chemistry can be used to model the entire course of a chemical reaction involving this compound. This involves calculating the potential energy surface for a given reaction, which maps the energy of the system as a function of the positions of the atoms.

A computational study on the reaction of 4-methyl aniline with OH radicals, for instance, used DFT to map the reaction's potential energy surface, identifying transition states and reaction products. A similar investigation for this compound would involve identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—would be located and its structure and energy determined. The energy difference between the reactants and the transition state is the activation energy, which is a key factor in determining the reaction rate. These studies provide deep insights into reaction mechanisms and kinetics without the need for laboratory experiments.

Computational Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure and understand its electronic transitions. For this compound, theoretical calculations could predict its infrared (IR), Raman, and UV-Vis spectra.

Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). This calculation would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO).

Vibrational spectra (IR and Raman) can also be computed. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra serve as a valuable tool for interpreting experimental spectroscopic data.

Illustrative Table for Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Parameter | Significance for this compound |

| UV-Vis | λmax (nm) | Wavelengths of maximum electronic absorption. |

| IR | Vibrational Frequencies (cm-1) | Frequencies corresponding to the stretching and bending of specific bonds (e.g., N-H, C-F, C-I). |

| Raman | Vibrational Frequencies (cm-1) | Complementary vibrational frequencies to IR, providing a more complete picture of molecular vibrations. |

Advanced Synthetic Utility and Applications of 5 Fluoro 2 Iodo 4 Methylaniline

Strategic Building Block for Complex Organic Synthesis

5-Fluoro-2-iodo-4-methylaniline serves as a foundational component for constructing intricate organic molecules. The distinct reactivity of the iodo and fluoro substituents, along with the amino group, allows for a variety of coupling and derivatization reactions. This multi-handle nature is highly sought after in multi-step syntheses where precise control over reactivity is paramount.

As a specialized building block, this compound is employed in the synthesis of high-value fine chemicals. ub.edu The term "building block" in this context refers to a molecule that can be readily incorporated into a larger, more complex structure. Fluorinated compounds, in particular, are of significant interest in medicinal and agrochemical industries due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and binding affinity. The presence of the reactive iodine atom facilitates carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This dual reactivity makes it an ideal precursor for generating libraries of complex compounds for screening and development purposes.

Table 1: Key Reactions Enabled by Functional Groups in this compound

| Functional Group | Position | Common Reactions | Synthetic Utility |

|---|---|---|---|

| Amino (-NH₂) | 1 | Diazotization, Acylation, Alkylation, Buchwald-Hartwig Amination | Introduction of diverse N-containing moieties, Heterocycle formation |

| Iodo (-I) | 2 | Suzuki, Heck, Sonogashira, Stille, and Ullmann Couplings | Formation of C-C, C-N, and C-O bonds; introduction of aryl, alkyl, and vinyl groups |

| Fluoro (-F) | 5 | Nucleophilic Aromatic Substitution (under harsh conditions) | Modulation of electronic properties, metabolic stability, binding interactions |

Aniline (B41778) derivatives have historically been central to the development of synthetic dyes. While specific examples utilizing this compound are not prominently documented in public literature, its structural features suggest potential applications in this field. The amino group can be diazotized and coupled with electron-rich aromatic compounds to form azo dyes, with the fluoro and methyl substituents potentially modulating the resulting color and stability.

Furthermore, fluorinated aromatic compounds are increasingly used in the design of advanced organic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The incorporation of fluorine can enhance thermal stability and influence the electronic properties of materials. nih.gov The ability to undergo cross-coupling reactions via the iodo group makes this compound a candidate for synthesizing the conjugated polymer and small molecule components used in these technologies. acs.org

Synthesis of Densely Functionalized Aromatic Scaffolds

The term "densely functionalized" refers to an aromatic ring bearing multiple, distinct functional groups. This compound is an archetypal precursor for such scaffolds due to the orthogonal reactivity of its substituents. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond or the carbon-nitrogen bond of the aniline.

This reactivity difference allows for the selective transformation of the iodo group while leaving the other positions untouched. For instance, a Suzuki coupling could be performed at the 2-position to introduce a new aryl or heteroaryl group. Subsequently, the amino group at the 1-position could be acylated or used as a handle for further annulation reactions. This stepwise approach provides a reliable pathway to complex, highly substituted aromatic structures that would be difficult to access through other synthetic routes.

Construction of Novel Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and aniline derivatives are key precursors for many important heterocyclic cores.

Carbazoles are a class of nitrogen-containing heterocycles with significant biological and electronic applications. A common method for their synthesis is the palladium-catalyzed Buchwald-Hartwig amination, which forms a new carbon-nitrogen bond. nih.govresearchgate.net A potential route to a fluorinated and methylated carbazole (B46965) using the subject compound would involve an initial N-arylation of this compound with an ortho-dihaloarene, followed by an intramolecular C-H activation or a second C-N coupling to close the carbazole ring. organic-chemistry.org

Benzoxazinones, another important heterocyclic motif, can be synthesized through methods like the Ullmann condensation. wikipedia.orgnih.gov This reaction typically involves the copper-catalyzed coupling of an ortho-haloaniline with a salicylic (B10762653) acid derivative. The functional groups on this compound make it a plausible substrate for such transformations, leading to novel substituted benzoxazinone (B8607429) structures.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Target Heterocycle | Key Synthetic Strategy | Required Coreactant Type |

|---|---|---|

| Indole (B1671886) | Larock Indole Synthesis | Substituted Alkyne |

| Carbazole | Buchwald-Hartwig Amination | ortho-Dihaloarene |

The indole nucleus is one of the most ubiquitous scaffolds in pharmaceuticals and natural products. The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs the indole ring by reacting a 2-iodoaniline (B362364) with a disubstituted alkyne. ub.edusynarchive.comthieme-connect.com This method is highly convergent and tolerates a wide range of functional groups.

Given its structure, this compound is an ideal substrate for the Larock indole synthesis. researchgate.netsynarchive.com Reaction with an unsymmetrical alkyne would proceed with high regioselectivity, typically placing the larger alkyne substituent at the 2-position of the resulting indole ring. thieme-connect.com This would directly lead to the formation of a 2,3-disubstituted 5-fluoro-6-methylindole, a highly valuable and functionalized heterocyclic core for further elaboration in drug discovery programs. nih.gov

Synthesis of Quinolone Analogs

The strategic incorporation of the this compound scaffold into quinolone structures represents a key approach in medicinal chemistry for the development of novel therapeutic agents. Quinolones are a major class of synthetic antibacterial agents, and their efficacy is highly dependent on the substitution pattern of the bicyclic core. The use of substituted anilines, such as this compound, in quinolone synthesis allows for the introduction of specific functionalities that can modulate the pharmacological properties of the resulting compounds.

One of the most powerful and versatile methods for the synthesis of quinolone analogs from 2-iodoanilines is through palladium-catalyzed reactions. mdpi.comnih.govnih.govacs.org These reactions offer a direct and efficient route to the quinolone core and are tolerant of a wide range of functional groups. A common strategy involves the palladium-catalyzed carbonylative annulation of a 2-iodoaniline with an alkyne. nih.govnih.gov In this process, carbon monoxide is inserted, and a subsequent cyclization reaction forms the quinolone ring. The use of molybdenum hexacarbonyl as a solid carbon monoxide source has also been reported, providing a more convenient experimental setup. nih.gov

For instance, 2-iodoanilines can react with terminal alkynes in the presence of a palladium catalyst and a base to yield 3-substituted 2-quinolones. nih.gov The reaction conditions, including the choice of ligand and solvent, can be optimized to achieve high yields and regioselectivity. nih.gov Another approach involves the Heck-type coupling of a 2-iodoaniline with an α,β-unsaturated carbonyl compound, followed by an intramolecular aminocyclization to afford the desired quinolone. nih.gov

While direct literature specifically detailing the use of this compound in these synthetic schemes is not prevalent, its structural features—a reactive iodine atom for palladium catalysis and the presence of fluoro and methyl groups—make it a highly suitable starting material for the creation of novel quinolone analogs. The resulting quinolones would bear a 6-fluoro-7-methyl substitution pattern, a combination known to be influential in the biological activity of this class of compounds.

Table 1: General Palladium-Catalyzed Methods for Quinolone Synthesis from 2-Iodoanilines

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| Carbonylative Annulation | 2-Iodoaniline, Terminal Alkyne, CO | Pd(OAc)₂, PPh₃, Base | 3-Substituted 2-Quinolones |

| Carbonylative Annulation | 2-Iodoaniline, Terminal Alkyne | Pd-catalyst, Mo(CO)₆, Base | 3- and 4-Substituted 2-Quinolones |

| Heck Coupling/Cyclization | 2-Iodoaniline, α,β-Unsaturated Carbonyl Compound | Pd(OAc)₂, PPh₃, Base | 3-Substituted 2-Quinolones |

| Annulation with Propargyl Alcohols | o-Iodoaniline, Propargyl Alcohol | Palladium Catalyst | 2,4-Disubstituted Quinolines |

Utilization in Structure-Activity Relationship (SAR) Studies through Chemical Derivatization

The chemical derivatization of lead compounds is a cornerstone of modern drug discovery, enabling a systematic exploration of the structure-activity relationship (SAR). The compound this compound serves as a valuable building block in this process, particularly for generating libraries of quinolone analogs to probe their interactions with biological targets. The substituents on the aniline ring are strategically positioned to influence the electronic properties, lipophilicity, and steric profile of the final quinolone molecule, all of which are critical determinants of antibacterial potency and spectrum. pharmacy180.comasm.org

The SAR of quinolones has been extensively studied, and specific substitutions on the quinolone ring are known to have profound effects on their biological activity. pharmacy180.comresearchgate.netresearchgate.net The derivatization of this compound to form quinolones would result in analogs with a 6-fluoro and 7-methyl substitution. The fluorine atom at the C-6 position is a well-established and often essential feature of modern fluoroquinolone antibiotics. asm.orgtandfonline.comresearchgate.net This substitution is known to significantly enhance the inhibition of bacterial DNA gyrase and topoisomerase IV, the primary targets of quinolones. tandfonline.com The increased potency is attributed to both improved binding to the enzyme-DNA complex and enhanced cell penetration. asm.org

The methyl group at the C-7 position, which would originate from the 4-methyl group of this compound, is also of significant interest in SAR studies. While a piperazine (B1678402) or other heterocyclic moiety is commonly found at this position in clinically used fluoroquinolones, the exploration of other substituents like a methyl group can provide valuable insights into the steric and electronic requirements for optimal activity. pharmacy180.comnih.gov The derivatization of the amino group of this compound prior to or after quinolone ring formation can also be envisioned to introduce further diversity for SAR exploration.

The strategic placement of a fluorine atom and a methyl group, as offered by this compound, allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The fluorine atom can also influence the metabolic stability of the molecule by blocking potential sites of oxidation. tandfonline.com Therefore, the use of this compound in the synthesis of quinolone libraries provides a direct route to compounds with potentially enhanced efficacy and a favorable pharmacological profile. Bioisosteric replacement is another key concept in SAR studies, where one functional group is replaced by another with similar physical or chemical properties. nih.govdrugdesign.org The fluoro and methyl groups of quinolones derived from this compound can be compared with other substituents to understand the impact of these bioisosteric modifications on activity.

Table 2: Influence of Key Substituents on the Activity of Quinolone Analogs

| Position on Quinolone Ring | Substituent | General Effect on Antibacterial Activity |

| C-6 | Fluorine | Significantly increases potency by enhancing DNA gyrase inhibition and cell penetration. asm.orgtandfonline.com |

| C-7 | Heterocyclic Amines (e.g., Piperazine) | Generally enhances the spectrum of activity. pharmacy180.comnih.gov |

| C-5 | Amino, Methyl | Can be beneficial for antibacterial activity. pharmacy180.com |

| N-1 | Ethyl, Cyclopropyl, Difluorophenyl | Optimal for potent compounds. pharmacy180.com |

| C-8 | Fluorine, Methoxy | Can offer good potency against specific pathogens. pharmacy180.com |

常见问题

Q. What are the recommended synthetic routes for 5-Fluoro-2-iodo-4-methylaniline, and how can reaction efficiency be optimized?

- Methodological Answer : A two-step synthesis is typically employed:

Fluorination : Start with 2-iodo-4-methylaniline. Introduce fluorine via a Schiemann reaction (diazotization with NaNO₂/HCl, followed by decomposition with HBF₄).

Iodination : Use Ullmann coupling or direct electrophilic iodination (I₂/HIO₃ in H₂SO₄) if the position is reactive.

- Optimization : Monitor reaction temperature (0–5°C for diazotization) and stoichiometry of iodinating agents. Purify intermediates via column chromatography (silica gel, hexane/EtOAc) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic splitting patterns (e.g., doublets for fluorine-adjacent protons).

- ¹⁹F NMR : A singlet near -120 ppm (fluoroaromatic region).

- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 266 (C₇H₆FIN₂). Isotopic peaks for iodine (¹²⁷I, 100%) confirm iodination.

- IR Spectroscopy : NH₂ stretches (~3400 cm⁻¹) and C-I stretches (~500 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Storage : Protect from light in amber vials under inert gas (argon/nitrogen) at -20°C to prevent iodine displacement or NH₂ oxidation .

- Waste Disposal : Segregate halogenated waste and treat with NaOH/EtOH to degrade reactive intermediates before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and mass spectrometry data when characterizing this compound?

- Methodological Answer :

- Scenario : Discrepancies in molecular ion abundance or unexpected splitting in NMR.

- Troubleshooting Steps :

Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.

Isotopic Pattern Analysis : Confirm iodine presence via MS isotopic clusters (¹²⁷I).

Variable-Temperature NMR : Detect dynamic effects (e.g., NH₂ rotation) causing signal broadening.

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction?

- Methodological Answer :

- Heavy Atom Effects : Iodine’s high electron density can dominate diffraction, complicating light-atom (C, N, F) resolution. Use SHELXL for refinement, applying anisotropic displacement parameters for iodine .

- Crystal Growth : Slow evaporation from DCM/hexane (1:3) yields suitable crystals. Avoid polar solvents that disrupt NH₂ hydrogen bonding.

Q. How can computational modeling guide the optimization of synthetic pathways for this compound?

- Methodological Answer :

- DFT Calculations : Predict regioselectivity of iodination using Fukui indices (electrophilic attack at C2 vs. C5).

- Reaction Kinetics : Simulate transition states for fluorination steps (B3LYP/6-31G* basis set).

- Solvent Effects : Use COSMO-RS to optimize solvent polarity for intermediate stability .

Key Research Findings

- Synthetic Yield Optimization : Ullmann coupling achieves ~65% yield for iodination, but electrophilic methods require excess I₂ (2.5 eq.) .

- Crystallographic Insights : NH₂ groups form intermolecular H-bonds, stabilizing the lattice in polar solvents .

- Fluorine Effects : The electron-withdrawing fluoro group directs iodination to the ortho position via resonance deactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。